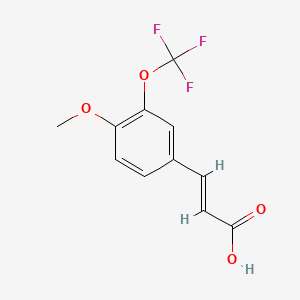

4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Beschreibung

BenchChem offers high-quality 4-Methoxy-3-(trifluoromethoxy)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(trifluoromethoxy)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGYFCPZATQOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility profile of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid in organic solvents

Part 1: Executive Summary & Structural Analysis

The Criticality of Solubility Profiling

In the development of fluorinated pharmaceutical intermediates, 4-Methoxy-3-(trifluoromethoxy)cinnamic acid (CAS: 1262018-46-1) represents a distinct class of building blocks. The simultaneous presence of an electron-donating methoxy group (-OMe) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF3) creates a unique solubility fingerprint that defies simple extrapolation from unsubstituted cinnamic acid.

Understanding the solubility profile of this compound is not merely about dissolution; it is the rate-limiting step for:

-

Reaction Kinetics: Homogeneity in nucleophilic substitutions or coupling reactions.

-

Purification: Designing cooling crystallization cycles to reject impurities.

-

Bioavailability: Predicting initial dissolution rates in early formulation studies.

Physicochemical Pharmacophore

To predict the solubility behavior where empirical data is sparse, we analyze the structural substituents using the Hansch

| Substituent | Electronic Effect | Lipophilicity ( | Impact on Solubility |

| -COOH | Hydrophilic / Ionizable | -0.32 | Provides pH-dependent solubility (pKa ~4.5). Soluble in basic aqueous media. |

| -OMe | Electron Donor (Resonance) | -0.02 | Slight polarity increase; aids solubility in H-bond acceptors (e.g., Acetone). |

| -OCF3 | Electron Withdrawing (Inductive) | +1.04 | Dominant Factor. Drastically increases logP (est. ~3.2), reducing water solubility and enhancing affinity for chlorinated solvents and esters. |

| Alkene | Conjugated Linker | N/A | Planarity promotes π-π stacking, potentially increasing crystal lattice energy and reducing solubility in non-aromatic solvents. |

Scientist's Insight: Expect this molecule to show poor solubility in water (< 0.1 mg/mL) but high solubility in Ethyl Acetate and Dichloromethane. The -OCF3 group acts as a "grease" for lipophilic solvents.

Part 2: Experimental Determination Protocols

As exact literature values for this specific CAS are proprietary to active drug programs, the following Standard Operating Procedure (SOP) is the industry standard for generating a reliable solubility curve.

The Static Equilibrium Method (Shake-Flask)

This method is preferred over dynamic methods for its thermodynamic accuracy.

Reagents Required:

-

Analyte: 4-Methoxy-3-(trifluoromethoxy)cinnamic acid (>98% purity).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene).

-

Apparatus: Thermostated orbital shaker, 0.45 µm PTFE syringe filters.

Protocol Steps:

-

Saturation: Add excess solid (approx. 500 mg) to 10 mL of solvent in a crimp-sealed vial.

-

Equilibration: Agitate at fixed temperature (

K) for 72 hours.-

Note: Visual inspection is crucial. If the solid disappears, add more until a persistent precipitate remains.

-

-

Sedimentation: Stop agitation and allow the suspension to settle for 4 hours at the same temperature.

-

Sampling: Withdraw supernatant using a pre-heated syringe and filter immediately through a 0.45 µm filter to prevent "crash-out" during transfer.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (

nm).

Visualization: The Solubility Screening Workflow

Figure 1: The iterative workflow for ensuring thermodynamic equilibrium during solubility screening.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data points (

The Modified Apelblat Equation

For cinnamic acid derivatives, the semi-empirical Apelblat model provides the highest correlation (

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3][4][5][6]

- : Empirical constants derived from regression analysis.

Application:

-

Plot

vs -

If the plot is linear,

(Van't Hoff behavior). -

If curved, the full Apelblat equation accounts for the temperature dependence of the enthalpy of solution.

Predicted Solvent Compatibility Guide

Based on the Hansen Solubility Parameters (HSP) of the -OCF3 and -OMe groups, the following solvent hierarchy is projected:

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions with the carboxylic acid; disrupts lattice energy effectively. |

| Esters | Ethyl Acetate | High | Excellent match for the lipophilic -OCF3 and -OMe groups. Ideal for crystallization. |

| Alcohols | Ethanol, Isopropanol | Moderate | Good solubility at high T; steep solubility curve makes these ideal for cooling crystallization. |

| Chlorinated | DCM, Chloroform | High | High affinity for the halogenated -OCF3 group. |

| Non-Polar | Hexane, Heptane | Very Low | "Anti-solvent" candidates. Used to drive precipitation. |

| Aqueous | Water (pH < 4) | Insoluble | Hydrophobic skeleton dominates. |

| Aqueous | Water (pH > 7) | High | Formation of the carboxylate salt ( |

Part 4: Process Logic & Solvent Selection

For process chemists, selecting the right solvent system is a decision tree process balancing solubility, toxicity, and recovery.

Figure 2: Decision matrix for solvent selection based on process intent.

Part 5: References

-

BenchChem. (2025).[7][8] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. Retrieved from

-

Vilas-Boas, S. M., et al. (2020).[2][3] Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents. Fluid Phase Equilibria, 521, 112747.[3] Retrieved from

-

Sigma-Aldrich. (n.d.).[9] Product Specification: 4-Methoxy-3-(trifluoromethoxy)cinnamic acid (CAS 1262018-46-1).[9][10] Retrieved from

-

Mota, F. L., et al. (2008). Aqueous Solubility of Some Pharmaceutical Compounds: Comparison between Experimental Data and COSMO-RS Predictions. Journal of Chemical & Engineering Data. Retrieved from

-

ResearchGate. (2025). Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved from

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. CICECO Publication » Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [ciceco.ua.pt]

- 3. Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [bibliotecadigital.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 1262018-46-1 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

4-Methoxy-3-(trifluoromethoxy)cinnamic Acid: Technical Monograph & Application Guide

The following technical guide provides an in-depth analysis of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid , a specialized fluorinated building block used in medicinal chemistry and advanced organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a strategic modification of the cinnamic acid scaffold, incorporating a trifluoromethoxy (

Core Identifiers

| Parameter | Value |

| Chemical Name | 4-Methoxy-3-(trifluoromethoxy)cinnamic acid |

| IUPAC Name | (2E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid |

| CAS Number | 1262018-46-1 |

| Molecular Formula | |

| Molecular Weight | 262.18 g/mol |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F |

| Key Intermediate | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS 853771-90-1) |

Structural Visualization

The following diagram highlights the functional zones of the molecule, illustrating its dual nature as an electrophilic linker and a lipophilic pharmacophore.

Figure 1: Functional group analysis of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid.

Synthetic Methodology

The synthesis of CAS 1262018-46-1 is most reliably achieved via a Knoevenagel Condensation . This route is preferred over the Heck reaction for scale-up due to the avoidance of transition metal catalysts (Palladium) and the high commercial availability of the benzaldehyde precursor.

Primary Route: Modified Knoevenagel Condensation

Objective: Conversion of 4-methoxy-3-(trifluoromethoxy)benzaldehyde to the cinnamic acid derivative.

-

Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

-

Conditions: Reflux (

), 4–6 hours.

Step-by-Step Protocol

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv) in anhydrous pyridine (5–10 volumes).

-

Activation: Add Malonic acid (1.2–1.5 equiv).

-

Catalysis: Add a catalytic amount of Piperidine (0.1 equiv). The reaction is driven by the formation of the iminium ion intermediate.

-

Reaction: Heat the mixture to

. Evolution of -

Work-up:

-

Cool the reaction mixture to

. -

Pour slowly into ice-cold 6M HCl (excess) to precipitate the crude acid and neutralize pyridine.

-

Filter the white/off-white precipitate.

-

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Synthetic Workflow Diagram

Figure 2: Knoevenagel condensation workflow for CAS 1262018-46-1.

Medicinal Chemistry Applications

This compound is not merely a reagent; it is a bioisosteric probe. The 3-trifluoromethoxy group alters the physicochemical landscape of the molecule compared to the natural product ferulic acid (4-hydroxy-3-methoxycinnamic acid) or 3,4-dimethoxycinnamic acid.

Structure-Activity Relationship (SAR) Logic

-

Lipophilicity (

): The -

Conformational Bias: The

group often adopts an orthogonal conformation relative to the phenyl ring, potentially accessing unique binding pockets in target proteins (e.g., Kinases, PPARs). -

Metabolic Blockade: Unlike the

group, which is prone to O-demethylation by Cytochrome P450 enzymes, the

Target Classes

Researchers utilize this scaffold in the development of:

-

TRP Channel Antagonists: Cinnamic acid derivatives modulate TRPA1/TRPV1 channels. The fluorinated analog improves potency via hydrophobic interactions.

-

Kinase Inhibitors: Used as the "tail" moiety in EGFR or VEGFR inhibitors, where the carboxylic acid is converted to an amide or hydroxamic acid (HDAC inhibitors).

-

Antioxidant/Anti-inflammatory Agents: While the 4-OMe blocks the phenolic antioxidant mechanism, the scaffold retains Nrf2 pathway activation potential via the Michael acceptor (alkene) moiety.

Analytical Characterization

To validate the synthesis of CAS 1262018-46-1, the following analytical signatures are expected:

-

NMR (DMSO-

-

ppm (s, 1H,

-

ppm (d, 1H, alkene

-

ppm (d, 1H, alkene

-

ppm (s, 3H,

-

Aromatic protons will appear as a multiplet between 7.2–7.6 ppm.

-

ppm (s, 1H,

-

NMR:

-

Single peak around

ppm (characteristic of

-

-

Mass Spectrometry (ESI-):

-

ion at

-

ion at

Safety & Handling (SDS Highlights)

-

GHS Classification: Irritant (Category 2).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood, especially during the acid quench step to avoid inhaling acidic vapors.

References

-

SynQuest Laboratories. (n.d.). 4-Methoxy-3-(trifluoromethoxy)cinnamic acid - Product Specification. Retrieved from

-

ChemScene. (n.d.). 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (Precursor CAS 853771-90-1).[1][2][3][4][5] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[6] 4-Methoxy-3-(trifluoromethoxy)cinnamic acid Search Results. Retrieved from

- Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (General reference on OCF3 bioisosterism).

- Lombardino, J. G. (1970). Preparation of 3-Trifluoromethylcinnamic Acid Derivatives. Journal of Medicinal Chemistry.

Sources

Thermodynamic stability of trifluoromethoxy substituted cinnamic acids

Executive Summary

The strategic incorporation of the trifluoromethoxy group (-OCF₃) into the cinnamic acid scaffold represents a high-value tactic in modern medicinal chemistry. Acting as a "super-ester" or "pseudo-halogen," the -OCF₃ motif offers a unique orthogonality to the aromatic plane, dramatically altering the thermodynamic landscape of the molecule compared to its methoxy (-OCH₃) or trifluoromethyl (-CF₃) analogues.

This guide details the physicochemical behavior, thermodynamic stability, and synthetic pathways of trifluoromethoxy-substituted cinnamic acids. It provides researchers with field-proven protocols for synthesis and stability profiling, essential for optimizing bioisosteres in drug discovery.

Physicochemical Profile: The "Orthogonal" Advantage[1]

The thermodynamic stability of trifluoromethoxy cinnamic acids is governed by three primary factors: electronic modulation, lipophilicity, and conformational locking.

1.1 Electronic Modulation (Hammett Constants)

Unlike the methoxy group, which is a strong electron donor by resonance (

-

Impact on pKa : The electron-withdrawing nature stabilizes the carboxylate anion, making 4-(trifluoromethoxy)cinnamic acid more acidic (pKa

4.2) than 4-methoxycinnamic acid (pKa -

Impact on Reactivity : The -OCF₃ group deactivates the aromatic ring toward electrophilic attack, enhancing chemical stability against oxidative degradation.

1.2 Conformational Analysis

The -OCF₃ group adopts a conformation orthogonal (perpendicular) to the aromatic ring to minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms.

-

Thermodynamic Consequence : This twist disrupts efficient crystal packing compared to the planar -OCH₃ group, often resulting in lower melting points relative to -CF₃ analogues despite higher molecular weight. However, it increases solubility in lipophilic media, a critical parameter for bioavailability.

1.3 Lipophilicity (Hansch

Values)

The -OCF₃ group is one of the most lipophilic substituents available.

-

Comparison :

-

-H:

-

-OCH₃:

-

-CF₃:

-

-OCF₃:

-

Thermodynamic Stability Analysis

2.1 Solid-State Stability (Crystal Lattice Energy)

Thermodynamic stability in the solid state is often inferred from melting point (MP) data. The high symmetry and polarity of the -CF₃ group typically yield high lattice energy. The -OCF₃ group, while heavy, introduces entropic flexibility via the ether linkage.

Table 1: Comparative Thermodynamic Properties of Cinnamic Acid Derivatives

| Substituent (Para) | Melting Point (°C) | pKa (Predicted) | Hansch | Electronic Effect |

| -H | 133 - 134 | 4.44 | 0.00 | Neutral |

| -OCH₃ | 173 - 175 | 4.54 | -0.02 | Donor (Resonance) |

| -CF₃ | 230 - 234 | 4.21 | +0.88 | Withdrawing (Inductive) |

| -OCF₃ | 135 - 140 * | 4.15 | +1.04 | Withdrawing (Inductive) |

*Note: Melting points for -OCF₃ derivatives can vary based on polymorphs; range is estimated based on structural analogues and commercial CoA data.

2.2 Metabolic Stability (The "Fluorine Wall")

The thermodynamic stability of the C-F bond (approx. 116 kcal/mol) renders the -OCF₃ group inert to metabolic cleavage.

-

Mechanism : In methoxy-substituted drugs, Cytochrome P450 (CYP450) enzymes typically attack the C-H bonds of the methyl group (O-demethylation).

-

Blocking : Replacing -OCH₃ with -OCF₃ removes the labile C-H bonds, blocking this metabolic route and extending the drug's half-life (

).

2.3 Geometric Isomerization (E/Z Stability)

Like all cinnamic acids, the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer by approximately 3-4 kcal/mol due to steric hindrance in the Z-form.

-

Isomerization : Exposure to UV light can drive photo-isomerization to the Z-form.[2] However, the bulky -OCF₃ group at the para or meta position increases the barrier to thermal reversion, potentially stabilizing the Z-isomer kinetically once formed.

Visualization: Stability & Synthesis Logic

3.1 Metabolic Blocking Mechanism

The following diagram illustrates how the -OCF₃ group prevents the oxidative degradation pathway common to methoxy compounds.

Figure 1: Metabolic stability comparison. The -OCF₃ group blocks the O-demethylation pathway typical of methoxy substituents.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)cinnamic Acid

Methodology: Knoevenagel Condensation (Pyridine-Free Green Modification) Objective: To synthesize thermodynamically stable (E)-4-(trifluoromethoxy)cinnamic acid with high purity (>98%).

4.1 Reagents & Equipment

-

Substrate : 4-(Trifluoromethoxy)benzaldehyde (CAS: 659-28-9)

-

Reagent : Malonic Acid (1.5 equivalents)

-

Catalyst : Piperidine (0.1 eq)

-

Solvent : Ethanol (Abs.) or Toluene (for azeotropic removal of water)

-

Equipment : Round-bottom flask, Reflux condenser, Oil bath.

4.2 Step-by-Step Workflow

-

Reaction Setup :

-

Dissolve 10 mmol of 4-(trifluoromethoxy)benzaldehyde and 15 mmol of malonic acid in 20 mL of ethanol.

-

Add 1.0 mmol of piperidine dropwise.

-

Note: The -OCF₃ group is stable to these basic conditions.

-

-

Reflux & Decarboxylation :

-

Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3). The intermediate dicarboxylic acid will decarboxylate in situ to form the cinnamic acid.

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Dissolve the residue in saturated NaHCO₃ solution (to solubilize the acid as a salt).

-

Wash with Diethyl Ether (removes unreacted aldehyde).

-

-

Precipitation :

-

Acidify the aqueous layer slowly with 2M HCl to pH 2.

-

The product will precipitate as a white solid.

-

Critical Step: Ensure temperature is <10°C during acidification to maximize yield and crystal size.

-

-

Purification :

-

Filter the solid and wash with cold water.

-

Recrystallize from Ethanol/Water (1:1) to obtain pure (E)-isomer.

-

4.3 Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 4-(trifluoromethoxy)cinnamic acid.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . Journal of Medicinal Chemistry. (2025). Link

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. (2008). Link

-

Thermochemical Properties of Fluorinated Cinnamic Acids . BenchChem Technical Guide. (2025). Link

-

4-(Trifluoromethoxy)cinnamic Acid Product Data . Sigma-Aldrich. Link

-

Physicochemical Properties of the Trifluoromethoxy Group . Chemical Reviews. (2018). Link

Sources

An In-depth Technical Guide to the pKa Values and Acidity of Fluorinated and Methoxy Cinnamic Acids

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug molecules.[1][2] Cinnamic acids and their derivatives are a class of compounds with significant therapeutic potential, and the strategic introduction of substituents like fluorine and methoxy groups can be used to modulate their acidity and, consequently, their biological activity. This technical guide provides a comprehensive overview of the theoretical principles governing the acidity of fluorinated and methoxy-substituted cinnamic acids, detailed experimental protocols for accurate pKa determination, and an analysis of the structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the physicochemical properties of this important class of molecules.

Introduction: The Critical Role of pKa in Drug Design

The ionization state of a drug molecule, as quantified by its pKa value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The pKa dictates the extent to which a molecule is ionized at a given physiological pH, which in turn affects its solubility, ability to cross biological membranes, and interaction with its target protein.[1][4][5] For orally administered drugs, the varying pH of the gastrointestinal (GI) tract makes a thorough understanding of a compound's pKa essential for predicting its absorption characteristics.[4][5] Weakly acidic drugs, for instance, are more readily absorbed in the acidic environment of the stomach where they exist predominantly in their non-ionized, more lipophilic form.[3][4]

Cinnamic acids, characterized by a carboxylic acid group attached to a phenyl-substituted acrylic acid scaffold, are prevalent in nature and have been explored for a wide range of therapeutic applications. The ability to fine-tune the acidity of the cinnamic acid core through the introduction of substituents on the phenyl ring is a powerful tool in medicinal chemistry. Fluorine and methoxy groups are particularly interesting in this regard due to their distinct electronic properties. This guide will delve into the specific effects of these substituents on the pKa of cinnamic acids.

Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[6] The electronic effects of substituents on the phenyl ring of cinnamic acid play a pivotal role in modulating this stability. These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent.[6]

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge, which leads to a significant increase in acidity (lower pKa).[6][7] The strength of the inductive effect diminishes with distance, so an ortho-fluoro substituent will have a more pronounced acidifying effect than a meta or para-fluoro substituent.[6][8]

-

Methoxy Group: The oxygen atom in a methoxy group is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect (-I).

-

-

Resonance Effects (R): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring.

-

Fluorine: While fluorine has lone pairs of electrons that can be donated to the aromatic ring (+R effect), its high electronegativity makes this a relatively weak effect compared to its strong -I effect.

-

Methoxy Group: The oxygen atom of the methoxy group has lone pairs of electrons that can be donated into the π system of the phenyl ring, a strong electron-donating resonance effect (+R). This effect is most pronounced when the methoxy group is at the ortho or para position, where it can directly delocalize the negative charge of the carboxylate anion. This donation of electron density destabilizes the carboxylate anion, making the acid weaker (higher pKa).

-

The Hammett Equation:

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[9][10] It takes the form:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For the ionization of substituted cinnamic acids, a positive ρ value indicates that the reaction is sensitive to substituent effects and that electron-withdrawing groups increase the acidity.[11]

Visualizing Electronic Effects

The interplay of inductive and resonance effects is crucial for understanding the net impact of a substituent on acidity.

Caption: Dominant electronic effects of Fluorine and Methoxy substituents.

Experimental Determination of pKa

Accurate determination of pKa values is essential for building reliable structure-activity relationships. Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[12][13]

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[14][15] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH with a calibrated pH meter.[16][17]

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.[15]

-

Titrant Standardization: Prepare a standardized solution of ~0.1 M NaOH by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh and dissolve the cinnamic acid derivative in a suitable solvent. For compounds with low water solubility, a co-solvent like methanol or ethanol may be used.[18] The final concentration should be around 1-10 mM.[15][17]

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[15][17]

-

Titration: Add the NaOH titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found from the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[18][19] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.[20]

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to determine the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (typically pKa ± 2 pH units).

-

Sample Preparation: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO).[20] Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total concentration.

-

Spectral Acquisition: Measure the absorbance of each sample at the selected wavelengths.

-

Data Analysis: The pKa can be determined by plotting the absorbance at a chosen wavelength versus the pH and fitting the data to the Henderson-Hasselbalch equation.[12] A more robust method involves plotting the ratio of absorbances at two different wavelengths against pH, which normalizes for any small variations in concentration.[21]

Data Analysis and Discussion: pKa Values of Substituted Cinnamic Acids

The following table summarizes experimentally determined and predicted pKa values for cinnamic acid and several of its fluorinated and methoxy-substituted derivatives.

| Compound | Substituent(s) | pKa Value | Reference |

| Cinnamic Acid | None | 4.44 | [7] |

| 2-Fluorocinnamic Acid | 2-F | 4.10 (Predicted) | [7] |

| 3-Fluorocinnamic Acid | 3-F | 4.29 (Predicted) | [7] |

| 4-Fluorocinnamic Acid | 4-F | 4.43 (Predicted) | [7] |

| 4-Methoxycinnamic Acid | 4-OCH₃ | 4.54 | [22] |

| 3-Methoxycinnamic Acid (Z-isomer) | 3-OCH₃ | 4.06 | [23] |

| 3-Methoxycinnamic Acid (E-isomer) | 3-OCH₃ | 4.96 | [23] |

Analysis of Trends:

-

Fluorine Substitution: As predicted by its strong electron-withdrawing inductive effect, the introduction of a fluorine atom generally increases the acidity (lowers the pKa) of cinnamic acid.[7] The predicted pKa of 2-fluorocinnamic acid (4.10) is significantly lower than that of the parent compound (4.44), consistent with the proximity of the substituent to the carboxylic acid group.

-

Methoxy Substitution: The effect of the methoxy group is more complex and depends on its position.

-

In the para position, the electron-donating resonance effect (+R) of the methoxy group slightly outweighs its inductive effect, leading to a slight decrease in acidity (pKa of 4-methoxycinnamic acid is 4.54, slightly higher than cinnamic acid).[22]

-

In the meta position, the resonance effect is not operative, and the weak electron-withdrawing inductive effect (-I) is expected to increase acidity. The observed pKa values for the 3-methoxy isomers show a significant difference between the Z (cis) and E (trans) configurations, with the Z-isomer being considerably more acidic.[23] This highlights the influence of stereochemistry on the electronic environment of the carboxylic acid.

-

-

Fluoro-Methoxy Co-substitution: For a compound like 2-fluoro-6-methoxycinnamic acid, one would expect a combination of these effects. The strong -I effect of the ortho-fluorine would increase acidity, while the ortho-methoxy group would have a destabilizing +R effect. The net pKa would depend on the balance of these opposing electronic influences, often requiring experimental determination for an accurate value.

Implications for Drug Development

The ability to modulate the pKa of a lead compound like cinnamic acid is a critical aspect of drug design.

-

Solubility and Formulation: The pKa directly influences aqueous solubility.[2] Ionized forms of a drug are generally more water-soluble, which is crucial for formulation, particularly for intravenous administration.[2]

-

Membrane Permeability and Absorption: The transport of drugs across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is faster for uncharged, more lipophilic species.[2][4] By adjusting the pKa, medicinal chemists can optimize the balance between the ionized (soluble) and non-ionized (permeable) forms of a drug at physiological pH to enhance oral bioavailability.[1][2] Acids with a pKa > 3 are generally better absorbed from the small intestine.[2]

-

Target Binding: The ionization state of a drug can be critical for its interaction with the target protein. If a key binding interaction involves an ionic bond, ensuring the drug is in the correct protonation state at the site of action is paramount.

Visualizing pKa's Influence on Absorption

Caption: Influence of ionization state (governed by pKa) on drug absorption.

Conclusion

The acidity of fluorinated and methoxy-substituted cinnamic acids is governed by a delicate interplay of inductive and resonance effects. Fluorine substitution generally increases acidity due to its potent electron-withdrawing nature, while the methoxy group's effect is position-dependent, often decreasing acidity when its electron-donating resonance effect is dominant. A thorough understanding of these principles, coupled with robust experimental pKa determination using techniques like potentiometric titration and UV-Vis spectrophotometry, provides medicinal chemists with the tools to rationally design cinnamic acid derivatives with optimized physicochemical properties for improved therapeutic outcomes.

References

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

What is pKa and how is it used in drug development? Pion. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

-

Drug pKa and GI pH Impact on Absorption. Scribd. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Drug's pKa and its absorption. YouTube. [Link]

-

Hammett equation. chemeurope.com. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

-

Hammett equation. Wikipedia. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

Hammett Equation and Substituent Constants. Scribd. [Link]

-

Hammett Substituent Constants. ResearchGate. [Link]

-

THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. PMC. [Link]

-

20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]

-

Conductimetric and Potentiometric Titration of Some Hydroxylated Cinnamic Acids with Tetrabutylammonium Hydroxide in Non-Aqueous. TÜBİTAK Academic Journals. [Link]

-

Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscop. [Link]

-

Substituent effects on acidic strength. Khan Academy. [Link]

-

List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. ResearchGate. [Link]

-

2-Fluoro-6-methoxycinnamic acid. PubChem. [Link]

-

Showing Compound trans-p-Methoxycinnamic acid (FDB002667). FooDB. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors. PubMed. [Link]

-

p-Methoxy Cinnamic Acid(trans). ChemBK. [Link]

-

Substituted cinnamic acid. Chemescience. [Link]

-

Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. RSC Publishing. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. acdlabs.com [acdlabs.com]

- 3. youtube.com [youtube.com]

- 4. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 5. scribd.com [scribd.com]

- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Hammett_equation [chemeurope.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 13. mt.com [mt.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. web.williams.edu [web.williams.edu]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. acdlabs.com [acdlabs.com]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]

- 23. Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Esterification Protocols for 4-Methoxy-3-(trifluoromethoxy)cinnamic Acid

Introduction & Chemical Context

4-Methoxy-3-(trifluoromethoxy)cinnamic acid (CAS: 773131-67-2) is a critical building block in medicinal chemistry, particularly in the synthesis of TRPV1 antagonists and EGFR inhibitors. The molecule features a trans-cinnamic acid backbone decorated with a methoxy group and a trifluoromethoxy (

Structural Analysis & Synthetic Challenges

-

The

Group: Often termed a "super-halogen," this group enhances lipophilicity ( -

Electronic Effects: The 4-methoxy group is a strong resonance donor (

), which increases electron density in the aromatic ring. This can reduce the electrophilicity of the carbonyl carbon during acid chloride formation, often requiring catalytic activation (e.g., DMF). -

Isomerization Risk: The conjugated alkene is thermodynamically stable in the trans (

) configuration. However, exposure to UV light or prolonged heating in the presence of radical initiators can lead to cis (

Reagent Selection Guide

Select the esterification strategy based on the complexity of the alcohol partner and the scale of the reaction.

| Method | Reagents | Key Application | Pros | Cons |

| A. Acid Chloride Activation | Scale-Up / Steric Bulk | Highest yields; drives reaction to completion; suitable for hindered alcohols. | Generates | |

| B. Steglich Esterification | EDC | Sensitive Substrates | Mild, room temp; neutral pH; prevents isomerization; ideal for complex drug scaffolds. | Atom uneconomical (urea byproduct); reagents are more expensive. |

| C. Fischer Esterification | Simple Esters (Me/Et) | Cheapest; best for methyl/ethyl esters on multi-gram scale. | Equilibrium-driven (requires excess alcohol); harsh acidic conditions. | |

| D. Base-Promoted Alkylation | Methyl/Benzyl Esters | Very mild; avoids activation of the carbonyl; no carbocation intermediates. | Limited to primary alkyl halides (MeI, BnBr); risk of O-alkylation vs. esterification. |

Decision Workflow

Figure 1: Decision matrix for selecting the optimal esterification protocol based on alcohol complexity and reaction scale.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Standard for Scale-Up)

Recommended for coupling with sterically hindered phenols or when high throughput is required.

Mechanism: The carboxylic acid is converted to an acid chloride using thionyl chloride (

Reagents:

-

Substrate (1.0 equiv)

-

Thionyl Chloride (1.5 – 2.0 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

-

Target Alcohol (1.1 equiv)

-

Triethylamine (

) (1.5 equiv)

Procedure:

-

Activation: In a flame-dried round-bottom flask under

, suspend 4-Methoxy-3-(trifluoromethoxy)cinnamic acid in anhydrous DCM ( -

Catalysis: Add catalytic DMF (1 mol%).

-

Chlorination: Dropwise add

. A gas trap (NaOH scrubber) is required for -

Reflux: Heat to reflux (

) for 2–3 hours. Monitor by TLC (take an aliquot, quench with MeOH to check for methyl ester formation).-

Checkpoint: The solution should turn homogeneous and yellow.

-

-

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -

Coupling: Cool to

. Add the target alcohol and -

Workup: Stir at room temperature for 4 hours. Wash with

, sat.

Protocol B: Steglich Esterification (Mild Conditions)

Recommended for attaching the cinnamic acid to complex, acid-sensitive pharmacophores.

Mechanism: EDC activates the carboxylic acid to form an O-acylisourea. DMAP acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium intermediate that is rapidly attacked by the alcohol.

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol Partner (1.0 – 1.2 equiv)

-

EDC

HCl (1.5 equiv) -

DMAP (0.1 – 0.2 equiv)

-

DCM (Anhydrous)[2]

Procedure:

-

Dissolution: Dissolve the cinnamic acid derivative and the alcohol in anhydrous DCM (

) at -

Catalyst Addition: Add DMAP in one portion.

-

Coupling: Add EDC

HCl in portions over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Note: The reaction typically remains a suspension or becomes cloudy due to urea byproduct precipitation.

-

-

Workup: Dilute with DCM. Wash with

(to remove DMAP/EDC), then sat. -

Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.

Pathway Visualization:

Figure 2: Mechanistic flow of the Steglich Esterification, highlighting the role of DMAP in suppressing side reactions.

Protocol C: Base-Promoted Alkylation (For Methyl/Benzyl Esters)

Recommended for rapid synthesis of methyl esters for analytical standards.

Reagents:

-

Substrate (1.0 equiv)

-

Methyl Iodide (MeI) or Benzyl Bromide (1.5 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetone or DMF

Procedure:

-

Dissolve substrate in Acetone (

). -

Add

(powdered) and stir for 15 minutes to form the carboxylate salt. -

Add MeI dropwise (Caution: Carcinogen).

-

Stir at room temperature for 4–6 hours.

-

Filter off inorganic salts, evaporate solvent, and recrystallize from Hexane/EtOAc.

Quality Control & Troubleshooting

Analytical Specifications

-

NMR Validation:

-

Look for the disappearance of the carboxylic acid proton (

). -

Alkene Geometry: Verify the coupling constant (

) of the vinylic protons.-

confirms Trans (

-

indicates Cis (

-

confirms Trans (

-

-

NMR:

-

The

signal typically appears around

-

Common Issues

| Problem | Root Cause | Solution |

| Low Yield (Acid Chloride Method) | Incomplete activation due to electron-rich ring. | Increase DMF catalyst loading; ensure reflux time is sufficient. |

| Cis/Trans Isomerization | Exposure to light or excessive heat. | Wrap flask in aluminum foil; keep temp |

| Urea Contamination (Steglich) | Poor solubility of urea byproduct. | Cool reaction to |

References

-

Lutjen, A. B., & Quirk, M. A. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments (JoVE). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science. Retrieved from [Link]

-

Organic Syntheses. (1951). Cinnamic acid, phenyl ester. Org.[4][5] Synth., 31, 62. Retrieved from [Link]

Sources

- 1. Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20080045742A1 - Single step green process for the preparation of substituted cinnamic esters with trans-selectivity - Google Patents [patents.google.com]

4-Methoxy-3-(trifluoromethoxy)cinnamic acid in structure-activity relationship (SAR) studies

Application Notes & Protocols

Topic: 4-Methoxy-3-(trifluoromethoxy)cinnamic acid in Structure-Activity Relationship (SAR) Studies

Introduction: Unveiling the Potential of a Unique Cinnamic Acid Derivative

The cinnamic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][5][6] This guide focuses on a specifically substituted analog, 4-Methoxy-3-(trifluoromethoxy)cinnamic acid , as a strategic tool for conducting sophisticated Structure-Activity Relationship (SAR) studies.

The unique substitution pattern of this molecule—a classical electron-donating methoxy group paired with a strongly electron-withdrawing and metabolically robust trifluoromethoxy group—provides a fascinating platform to dissect and optimize molecular interactions with a biological target. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this compound to build robust SAR models, from initial hit identification to lead optimization.

Part 1: The Scientific Rationale - Deconstructing the Molecular Architecture

The power of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid in SAR studies lies in the distinct and often synergistic properties of its constituent parts. Understanding these components is critical to designing logical and informative experiments.

The Cinnamic Acid Backbone: The Bioactive Scaffold

Cinnamic acid (3-phenyl-2-propenoic acid) is an aromatic carboxylic acid that serves as a foundational scaffold for countless natural and synthetic molecules.[2] Its key features include:

-

A Phenyl Ring: Allows for a wide range of substitutions to modulate electronic and steric properties.

-

An α,β-Unsaturated Carboxylic Acid: This Michael acceptor can participate in covalent interactions with biological targets. The carboxylic acid itself is a key hydrogen bond donor and acceptor and is often crucial for anchoring the molecule in a binding pocket.

-

A Propenoic Acid Linker: Provides a specific spatial arrangement between the phenyl ring and the carboxylic acid, which is often critical for biological activity.

The 4-Methoxy Group (-OCH₃): A Modulator of Potency

The methoxy group at the 4-position (para) is a common substituent in many active pharmaceutical ingredients. Its influence is primarily electronic and steric:

-

Electronic Effect: It is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This can influence the pKa of the carboxylic acid and enhance interactions with electron-deficient regions of a protein target.

-

Metabolic Liability: A significant drawback of the methoxy group is its susceptibility to oxidative metabolism by cytochrome P450 enzymes (CYP450), leading to O-demethylation.[7] This can result in rapid clearance and the formation of potentially less active or more toxic phenol metabolites.

The 3-Trifluoromethoxy Group (-OCF₃): The Metabolic Shield and Potency Enhancer

The trifluoromethoxy group is a modern and powerful bioisostere for the methoxy group.[7][8] Its strategic placement at the 3-position (meta) introduces profound changes to the molecule's physicochemical profile:

-

Metabolic Stability: The strong carbon-fluorine bonds make the trifluoromethoxy group highly resistant to oxidative metabolism, effectively "shielding" the adjacent 4-methoxy group from enzymatic degradation.[7]

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve cell-based activity and oral bioavailability.[7]

-

Strong Electron-Withdrawing Effect: Unlike the methoxy group, the trifluoromethoxy group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This dramatically alters the electronic landscape of the aromatic ring, influencing binding interactions and pKa.[7]

The diagram below illustrates the rationale for using the trifluoromethoxy group as a bioisosteric replacement for a metabolically vulnerable methoxy group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocols for Decarboxylative Cross-Coupling of 4-Methoxy-3-(trifluoromethoxy)cinnamic Acid

Executive Summary & Strategic Importance

4-Methoxy-3-(trifluoromethoxy)cinnamic acid (CAS: 773131-67-2) represents a high-value "privileged structure" in modern medicinal chemistry. Its dual functionality—combining the electron-donating methoxy group with the lipophilic, metabolically stable trifluoromethoxy (-OCF

While traditional cinnamic acid utilization relies on simple esterification or amide coupling, this guide focuses on Decarboxylative Cross-Coupling (DCC) . This advanced methodology utilizes the carboxylate group as a "traceless" activating group, allowing the formation of C(sp

The "Super-Ether" Effect in Catalysis

The presence of the -OCF

-

Electronic Effect: The -OCF

group is strongly electronegative ( -

Lipophilicity: The -OCF

moiety significantly increases

Mechanistic Pathway: Palladium-Catalyzed Decarboxylation[2]

To successfully deploy this substrate in cross-coupling, one must understand the catalytic cycle. Unlike standard Heck reactions where the double bond is retained via

DOT Diagram: Decarboxylative Catalytic Cycle

The following diagram illustrates the mechanism for coupling this specific cinnamic acid with an aryl halide (

Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative coupling. The electron-rich nature of the 4-OMe group facilitates the critical decarboxylation step by stabilizing the transition state.

Protocol A: Synthesis of Fluorinated Stilbenes via DCC

Application: Generation of unsymmetrical stilbenes (common scaffolds in anticancer agents and optical brighteners).

Experimental Design Rationale

-

Catalyst: Pd(OAc)

is preferred over Pd(PPh -

Ligand: XPhos or SPhos. Biaryl phosphine ligands are crucial to stabilize the Pd(0) species and prevent aggregation during the high-temperature decarboxylation event.

-

Oxidant/Additive: Ag

CO

Step-by-Step Protocol

Materials:

-

4-Methoxy-3-(trifluoromethoxy)cinnamic acid (1.0 equiv, 0.5 mmol)

-

Aryl Bromide (e.g., 4-bromotoluene) (1.2 equiv)

-

Pd(OAc)

(5 mol%) -

XPhos (10 mol%)

-

Ag

CO -

Solvent: DMSO/1,4-Dioxane (1:4 ratio)

Procedure:

-

Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with the cinnamic acid derivative (131 mg), Pd(OAc)

(5.6 mg), XPhos (24 mg), and Ag -

Addition: Add the aryl bromide (0.6 mmol). If the aryl halide is liquid, add it via syringe after solvent addition.

-

Solvation: Add anhydrous DMSO (0.5 mL) and 1,4-Dioxane (2.0 mL). The DMSO fraction is critical for solubilizing the silver carboxylate intermediate.

-

Reaction: Seal the tube and heat to 110°C for 16 hours. Note: Decarboxylation typically requires temperatures >100°C.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad to remove silver salts.

-

Purification: Wash the filtrate with water (3 x 10 mL) to remove DMSO. Dry over Na

SO

Expected Yield: 75–88% (depending on the aryl bromide electronics).

Protocol B: Oxidative Decarboxylative Annulation with Alkynes

Application: Synthesis of polysubstituted naphthalenes or pentafulvenes. This reaction utilizes the cinnamic acid as a handle to build fused ring systems, leveraging the -OCF

Experimental Design Rationale

-

Mechanism: This is a C-H activation pathway. The Pd coordinates to the double bond, activates the ortho-C-H bond (or ipso-C-COOH), inserts the alkyne, and decarboxylates.

-

Oxidant: Copper(II) acetate (Cu(OAc)

) is used to reoxidize Pd(0) to Pd(II), sustaining the catalytic cycle.

Step-by-Step Protocol

Materials:

-

4-Methoxy-3-(trifluoromethoxy)cinnamic acid (0.3 mmol)

-

Internal Alkyne (e.g., Diphenylacetylene) (0.36 mmol)

-

[RhCp*Cl

] -

Cu(OAc)

(2.0 equiv) -

Solvent: MeOH or DCE

Procedure:

-

Charge: Add the cinnamic acid, alkyne, Rh catalyst, and Cu(OAc)

to a pressure tube. -

Solvent: Add MeOH (3 mL). Methanol promotes protonolysis steps required in the cycle.

-

Heat: Stir at 80°C for 12 hours under air (or O

balloon if Cu loading is reduced). -

Extraction: Evaporate solvent, redissolve in DCM, wash with brine.

-

Isolation: Silica gel chromatography.

Optimization & Troubleshooting Guide

The electronic properties of the 4-methoxy-3-(trifluoromethoxy) motif can lead to specific side reactions. Use the table below to diagnose issues.

Table 1: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Incomplete Decarboxylation | Increase temperature to 130°C; switch solvent to pure DMSO or NMP to stabilize the carboxylate anion. |

| Heck Product (No CO | Change catalyst system to Ag-rich conditions (Ag salts promote decarboxylation over elimination). Ensure water-free conditions. | |

| Homocoupling of Aryl Halide | Oxidative homocoupling | Reduce the amount of oxidant (if using oxidative protocol); switch to strictly anaerobic conditions. |

| Defluorination (-OCF | Metal insertion into C-O bond | Avoid Nickel catalysts (Ni can activate C-O bonds). Stick to Pd or Rh. Lower temperature if possible. |

DOT Diagram: Optimization Workflow

Use this logic flow to optimize yield for this specific substrate.

Figure 2: Logical workflow for screening reaction conditions when yields are suboptimal.

References

-

Goossen, L. J., et al. (2006). "Palladium-catalyzed synthesis of aryl ketones from carboxylic acids and boronic acids." Science, 313(5787), 662-664. Link

-

Ranjit, S., & Liu, X. (2011). "Palladium-catalyzed decarboxylative cross-coupling reactions of carboxylic acids." Chemistry – A European Journal, 17(4), 1105-1116. Link

-

Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 3(9), 1322-1324. Link

-

Vechorkin, O., et al. (2010). "Bis(heterocyclic carbene) palladium(II) complexes: Efficient catalysts for the decarboxylative coupling of carboxylic acids." Angewandte Chemie International Edition, 49(17), 3061-3064. Link

-

Sigma-Aldrich. "4-Methoxy-3-(trifluoromethoxy)cinnamic acid Product Page." Link

Sources

Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid

A Note on the Target Compound: Specific literature detailing the purification of the 4-methoxy-3-(trifluoromethoxy) isomer is scarce. Therefore, this guide is built upon established principles and proven techniques for the purification of structurally related cinnamic acid derivatives, such as 4-(trifluoromethoxy)cinnamic acid (CAS 783-13-1) and 4-methoxycinnamic acid (CAS 830-09-1).[1][2][3] The methodologies described herein are robust and widely applicable to this class of molecules.

Part 1: Foundational Purification Strategy - FAQs

This section addresses common initial questions to help you decide on the best purification approach.

Q1: What is the most common starting point for purifying a crude, solid organic compound like this cinnamic acid derivative?

A: For most crystalline organic solids, recrystallization is the most efficient and scalable first-line purification technique. It is ideal for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if the impurities are very similar to the product, silica gel column chromatography is the recommended secondary method.[4]

Q2: How do I identify potential impurities in my crude sample?

A: Impurities typically arise from the synthetic route. A common synthesis for cinnamic acids is the Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-methoxy-3-(trifluoromethoxy)benzaldehyde) and malonic acid. Potential impurities could therefore include:

-

Unreacted starting benzaldehyde.

-

Residual malonic acid.

-

Side-reaction products.

-

Catalysts or reagents from the synthesis.

Thin-Layer Chromatography (TLC) is the best initial technique to visualize the number of components in your crude mixture.

Q3: What visualization techniques can be used for cinnamic acids on a TLC plate?

A: Cinnamic acid derivatives are typically UV-active due to the conjugated aromatic system. The primary visualization method is exposing the TLC plate to a UV lamp (usually at 254 nm), where the compound will appear as a dark spot on a fluorescent background. For compounds that are not UV-active or for additional confirmation, staining with potassium permanganate (KMnO₄) solution is effective, as the double bond in the cinnamic acid will react to produce a yellow/brown spot on a purple background.

Q4: Why is adding a small amount of acid (like acetic acid) to the mobile phase in column chromatography often recommended for acidic compounds?

A: Adding a small percentage of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent serves to suppress the deprotonation of the carboxylic acid on the slightly acidic silica gel surface.[4] When the acid exists in both its neutral (R-COOH) and anionic (R-COO⁻) forms on the column, the anionic form interacts more strongly with the polar stationary phase. This leads to significant band broadening and "tailing" or "streaking" of the spot on TLC and the peak during column chromatography. By keeping the compound fully protonated with an acidic mobile phase, you ensure a single interaction mode, resulting in sharper bands and much-improved separation.[4]

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.

Workflow for Selecting a Recrystallization Solvent

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Recrystallization Troubleshooting Q&A

Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[4]

-

Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound. When the solution cools, the compound separates as a liquid (oil) rather than a solid crystal lattice. It can also happen if cooling is too rapid.

-

Solution:

-

Re-heat the solution until the oil fully redissolves.

-

Add a small amount of additional hot solvent to reduce the saturation level.

-

Consider switching to a lower-boiling point solvent or a solvent mixture.

-

Ensure the flask is insulated (e.g., with glass wool) to promote very slow cooling, which favors crystal formation over oiling.[4]

-

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? A: This is a common issue that usually points to one of two problems: insufficient saturation or a lack of nucleation sites.

-

Causality: You may have added too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling. Alternatively, a very pure compound in a very clean flask may resist crystallization due to the high energy barrier for initial crystal formation (nucleation).

-

Solution:

-

Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide an ideal surface for crystal growth.

-

Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.[4]

-

Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool slowly again.

-

Q: My final product is pure by TLC, but it's still colored. How can I remove colored impurities? A: Highly conjugated, non-polar impurities are often the cause of persistent color.

-

Causality: These impurities may have similar solubility to your product, making them difficult to remove by recrystallization alone.

-

Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area and will adsorb the colored impurities.

-

Protocol: Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

General Protocol for Recrystallization

-

Dissolution: Place the crude 4-Methoxy-3-(trifluoromethoxy)cinnamic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., an ethanol/water mixture) in small portions while heating the flask on a hot plate, swirling continuously.[5]

-

Saturation: Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.[4] An excess of solvent will reduce your final yield.

-

Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[4]

-

Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Part 3: Troubleshooting Guide - Column Chromatography

When recrystallization is insufficient, silica gel column chromatography provides a more powerful method for separating compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (eluent).

Data Table: Common Solvent Systems

| Solvent System (v/v) | Polarity | Typical Application |

| 10-30% Ethyl Acetate in Hexane | Low to Medium | Good starting point for many cinnamic acid derivatives.[6][7] |

| 5-20% Diethyl Ether in Hexane | Low to Medium | Alternative non-polar system. |

| 1-5% Methanol in Dichloromethane | Medium to High | For more polar derivatives or impurities. |

| Add 0.5-1% Acetic Acid | Modifies Selectivity | Add to any system to reduce tailing of acidic compounds.[4] |

Column Chromatography Troubleshooting Q&A

Q: My spots are streaking badly on the analytical TLC plate. What does this mean for my column? A: Streaking on a TLC plate is a strong indicator that you will have poor separation on your column.

-

Causality: This is most often caused by the acidic nature of your compound, as explained in FAQ Q4. It can also be caused by applying too much sample to the TLC plate (overloading) or using a solvent system that is too polar, causing the compound to move with the solvent front without partitioning.

-

Solution:

-

Add Acid: Add ~1% acetic acid to your eluent mixture and re-run the TLC. This is the most likely solution.

-

Dilute Sample: Ensure the sample you are spotting on the TLC plate is sufficiently dilute.

-

Adjust Polarity: If the Rf (retention factor) is >0.8, your eluent is too polar. Reduce the percentage of the polar solvent (e.g., ethyl acetate) and try again. An ideal Rf for the target compound for good column separation is typically between 0.25 and 0.40.

-

Q: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve resolution? A: Improving the resolution (the distance between the centers of two spots) is key to a successful separation.

-

Causality: The polarity difference between your product and the impurity is minimal in the chosen solvent system.

-

Solution:

-

Shallow Gradient: Instead of a large step-change in polarity, use a very shallow gradient of the polar solvent or run the column isocratically (with a single, finely-tuned solvent mixture).[4]

-

Change Solvents: The selectivity of the separation can be altered by changing the solvents. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds and the silica in different ways, which can dramatically change the relative separation.

-

Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), though this is a more advanced step.[4]

-

Q: My compound seems to be stuck at the top of the column and won't elute. What should I do? A: This indicates your mobile phase is not polar enough to move the compound through the polar stationary phase.

-

Causality: The compound has a much stronger affinity for the silica gel than for the eluent.

-

Solution:

-

Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are running 10% ethyl acetate in hexane, increase it to 20%, then 30%, and so on.

-

Drastic Change: If large increases in the primary polar solvent are ineffective, a small amount of a very polar solvent, like methanol, can be added (e.g., switching from 50% EtOAc/Hexane to 2% MeOH in Dichloromethane) to elute highly retained compounds. Be aware that this may co-elute other polar impurities.

-

General Protocol for Flash Column Chromatography

-

TLC Optimization: First, identify a solvent system that gives your target compound an Rf between 0.25 and 0.40 and separates it well from all impurities. Remember to add ~1% acetic acid if tailing is observed.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or channels.[4]

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

-

Dry Loading: For compounds sparingly soluble in the eluent, dissolve the crude product in a polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

-

-

Elution: Begin eluting with the mobile phase, starting with a low polarity. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase according to your pre-determined plan (isocratic or gradient) to elute your compound.[4]

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 4-Methoxy-3-(trifluoromethoxy)cinnamic acid.

References

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

-

ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

-

Pandit, N. B., & Gaikar, V. G. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 4, 1-9. Available at: [Link]

-

De Mayo, P., & Reid, S. T. (1962). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 40(3), 539-546. Available at: [Link]

-

Taylor, C. R., & Wuest, J. D. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. CrystEngComm, 18(9), 1547-1555. Available at: [Link]

-

YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Available at: [Link]

-

ISCA. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Available at: [Link]

-

Oxford Academic. (2018). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Available at: [Link]

-

PMC. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available at: [Link]

-

Cheméo. Chemical Properties of Cinnamic acid, 4-methoxy-3-(trimethylsiloxy)-, trimethylsilyl ester (CAS 32342-04-4). Available at: [Link]

-

SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Available at: [Link]

-

Chem-Impex. 4-(Trifluoromethyl)cinnamic acid. Available at: [Link]

-

Nordmann. 4-Methoxycinnamic acid, predominantly trans. Available at: [Link]

-

Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Available at: [Link]

-

NIST. 4-Methoxycinnamic acid, TMS derivative. Available at: [Link]

-

The Good Scents Company. 4-methoxycinnamic acid. Available at: [Link]

-

ResearchGate. Solubilities of trans-cinnamic acid. Available at: [Link]

Sources

- 1. 4-(Trifluoromethoxy)cinnamic acid | CAS 783-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(Trifluoromethoxy)cinnamic Acid | 783-13-1 [sigmaaldrich.com]

- 3. 4-Methoxycinnamic acid, predominantly trans (830-09-1) at Nordmann - nordmann.global [nordmann.global]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Technical Support Center: HPLC Optimization for 4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Status: Active Ticket ID: #HPLC-OCF3-CIN Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Analyte

Welcome to the technical support hub. You are working with 4-Methoxy-3-(trifluoromethoxy)cinnamic acid . To successfully separate this compound, you must design your method around its three critical chemical behaviors:

-

The Acidic Moiety: The cinnamic acid backbone typically has a

of ~4.4–4.[1]6. You must suppress ionization to retain it on a Reverse Phase (RP) column. -

The "Super-Lipophilic" Substituent: The trifluoromethoxy group (-OCF3) is significantly more lipophilic than a standard methoxy or methyl group. This molecule will exhibit strong retention on C18 columns, likely eluting much later than unsubstituted cinnamic acid.

-

Photosensitivity: Like all cinnamic acid derivatives, this molecule is prone to E/Z (trans/cis) photo-isomerization under standard laboratory lighting, creating "ghost peaks" that mimic impurities.

Module 1: Standard Operating Procedure (SOP)

This protocol serves as your baseline. It is designed to be a self-validating system ; if the system suitability standard (cinnamic acid or similar) fails, the method is invalid.

The Core Method

| Parameter | Specification | Technical Rationale |

| Column | C18 (L1) , End-capped, 5 µm, 4.6 x 150 mm | End-capping reduces silanol interactions with the carboxylic acid, preventing tailing. |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidifies pH to ~2.5, ensuring the analyte is protonated (neutral) for consistent retention. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% | ACN is preferred over Methanol for fluorinated compounds due to lower backpressure and sharper peaks. |